![molecular formula C20H23N5OS B2370250 4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877819-01-7](/img/structure/B2370250.png)

4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

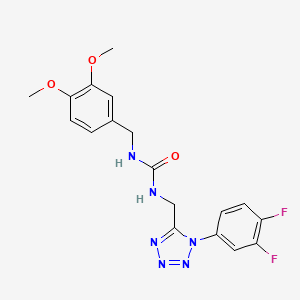

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a quinoline ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amino, ethylsulfanyl, and pyridinyl groups could potentially participate in various reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Applications

Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, particularly those involving the pyrimido[4,5-b]quinoline moiety, plays a crucial role in the development of potential pharmacological agents. For example, one study presented a one-pot synthesis method for pyrimido[5,4-b]quinolin-2,4,9-triones using 5-aminouracil, showcasing the versatility of pyrimidine derivatives in heterocyclic synthesis (Shaker & Elrady, 2008).

DNA and Protein Interaction Studies : Another area of interest is the interaction of these compounds with DNA and proteins. For instance, certain bis(pyrimido[4,5‐b]quinoline‐4,6‐diones) have been shown to effectively photocleave DNA and bind to bovine serum albumin (BSA), indicating potential applications in medicinal chemistry and drug development (Ragheb et al., 2022).

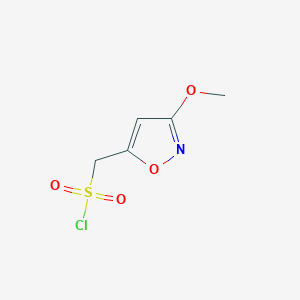

Green Chemistry Approaches : The adoption of green chemistry principles in the synthesis of these compounds is also noteworthy. A study highlighted the eco-friendly synthesis of isoxazole fused quinoline scaffolds, emphasizing the importance of environmentally benign methods in chemical synthesis (Poomathi et al., 2015).

Antimicrobial and Mosquito Larvicidal Activity : The antimicrobial and mosquito larvicidal potential of pyrimido[5,4-c]quinoline derivatives has been explored, suggesting these compounds could serve as leads for the development of new agents in these areas (Rajanarendar et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-amino-2-ethylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-4-27-19-24-17(21)16-14(11-6-5-7-22-10-11)15-12(23-18(16)25-19)8-20(2,3)9-13(15)26/h5-7,10,14H,4,8-9H2,1-3H3,(H3,21,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZPFBRMLRVOMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)

![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)

![N-[(2-methoxypyridin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B2370181.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)

![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)

![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)